Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Industrial production methods often employ solid support catalysts such as aluminum oxide or titanium tetrachloride to facilitate the reaction .
Chemical Reactions Analysis
Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar structure but differs in the position and type of substituents on the imidazo[1,2-a]pyridine ring.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This derivative has shown significant potency against multidrug-resistant tuberculosis and exhibits different biological activities compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Properties
IUPAC Name |
ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)9-7(2)13-10-8(12)5-4-6-14(9)10/h4-6H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPAXRHWORQNQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617278 |
Source
|
Record name | Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185133-90-8 |
Source
|
Record name | Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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